molecular formula C12H14ClN5O2 B1427238 2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid CAS No. 1383626-14-9

2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid

Cat. No.: B1427238
CAS No.: 1383626-14-9
M. Wt: 295.72 g/mol
InChI Key: PPKFIJNPJIMQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid is a synthetic purine derivative of interest in medicinal chemistry and drug discovery research. Purines and their analogs are privileged scaffolds in chemical biology, known to interact with a wide range of cellular targets, including various kinase enzymes . The structure of this compound, which features a chloro group and a piperidiny substituent on the purine core, is characteristic of molecules designed to act as ATP-competitive inhibitors . Similar purine-based compounds have been explored as potent and selective inhibitors for targets such as Nek2 (NIMA-related kinase 2), a kinase implicated in centrosome separation and a potential target in cancer therapy . The piperidine moiety is a common pharmacophore that can enhance binding affinity and selectivity towards specific enzymatic targets . This compound is intended for research purposes only, specifically for in vitro biochemical and cell-based assays to investigate kinase function and signal transduction pathways. It is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the current scientific literature for the latest findings on purine-based probes.

Properties

IUPAC Name

2-(2-chloro-6-piperidin-1-ylpurin-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2/c13-12-15-10(17-4-2-1-3-5-17)9-11(16-12)18(7-14-9)6-8(19)20/h7H,1-6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKFIJNPJIMQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=CN3CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid typically involves multi-step organic reactions. One common method includes the chlorination of a purine derivative followed by the introduction of a piperidine ring through nucleophilic substitution. The final step involves the addition of an acetic acid moiety to complete the structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution can produce a variety of functionalized purine derivatives.

Scientific Research Applications

2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its purine base.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets. The purine base allows it to bind to enzymes and receptors, potentially inhibiting their activity. The piperidine ring and chloro group can enhance binding affinity and specificity, making it a valuable compound in drug design.

Comparison with Similar Compounds

Table 1: Structural Comparison of Purine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound : 2-(2-Chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid 2-Cl, 6-piperidin-1-yl, N-9 acetic acid C₁₂H₁₃ClN₆O₂ 316.73 g/mol Piperidine enhances lipophilicity; acetic acid improves solubility .
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid () 2-Cl, 6-pyrrolidin-1-yl, N-9 acetic acid C₁₁H₁₂ClN₅O₂ 281.70 g/mol Pyrrolidine reduces steric bulk vs. piperidine; lower molecular weight may enhance bioavailability .
[2-(Isobutyrylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl]acetic acid hydrochloride () 2-isobutyrylamino, 6-oxo, N-9 acetic acid C₁₁H₁₄ClN₅O₄ 315.71 g/mol Oxo group at position 6 introduces hydrogen-bonding potential; hydrochloride salt improves crystallinity .
2-(2-(Benzhydryloxycarbonylamino)-6-oxo-1H-purin-9(6H)-yl)acetic acid () 2-benzhydryloxycarbonylamino, 6-oxo, N-9 acetic acid C₂₁H₁₇N₅O₅ 419.39 g/mol Bulky benzhydryl group may hinder membrane permeability but stabilize the compound in acidic environments .

Physicochemical Properties

  • Solubility : The acetic acid moiety improves aqueous solubility relative to ester or amide derivatives (e.g., ’s methyl esters) .
  • Lipophilicity : LogP values for piperidine-containing purines are higher (~2.5) than pyrrolidine analogues (~2.0), impacting membrane permeability .

Research Findings and Challenges

  • Selective Functionalization : Position 2 and 6 substitutions are critical for activity, but competing N-7 alkylation () and low yields in chlorination () complicate synthesis .

Biological Activity

2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid, with the CAS number 1383626-14-9, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a purine base substituted with a piperidine ring and a chloro group. Its molecular formula is C12H14ClN5O2C_{12}H_{14}ClN_{5}O_{2} with a molecular weight of approximately 295.73 g/mol. The structural formula can be represented as follows:

SMILES OC(=O)Cn1cnc2c1nc(Cl)nc2N1CCCCC1\text{SMILES }OC(=O)Cn1cnc2c1nc(Cl)nc2N1CCCCC1

The biological activity of 2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid is primarily attributed to its interaction with specific enzymes and receptors. The purine base facilitates binding to various molecular targets, potentially inhibiting their activity. The presence of the piperidine ring enhances binding affinity and specificity, making it a valuable candidate in drug design.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid exhibit significant anticancer properties. For instance, derivatives containing the purine structure have shown promising results in inhibiting cancer cell growth across various types:

CompoundCancer Cell LineIC50 (μM)
Compound AMDA-MB-231 (Breast Cancer)2.43 - 7.84
Compound BHepG2 (Liver Cancer)4.98 - 14.65

These findings suggest that modifications to the purine structure can enhance anticancer efficacy, highlighting the importance of structural diversity in therapeutic development .

Antimicrobial Activity

The compound also demonstrates potential antimicrobial properties. Research indicates that derivatives of the piperidine ring can exhibit antibacterial and antifungal activities against various pathogens:

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Candida albicans16.69 - 78.23

The presence of halogen substituents, such as chlorine, has been correlated with enhanced bioactivity against these microorganisms .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Synthesis and Evaluation : A study synthesized multiple derivatives based on the purine structure and evaluated their cytotoxicity against cancer cell lines, revealing several compounds with promising anticancer activity .
  • Antimicrobial Testing : Another research focused on evaluating the antimicrobial properties of similar alkaloids, finding that compounds with piperidine rings showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Molecular Modeling Studies : Molecular docking studies have suggested that the compound could effectively bind to specific protein targets involved in cancer progression, indicating potential for further development as an anticancer agent .

Q & A

(Basic) What are the common synthetic routes for preparing 2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid and its derivatives?

Methodological Answer:
The compound and its derivatives are typically synthesized via nucleophilic substitution and cross-coupling reactions . For example:

  • Suzuki-Miyaura Coupling : Substituted phenyl groups can be introduced at the 6-position of the purine scaffold using Pd(Ph₃)₄ as a catalyst, K₂CO₃ as a base, and arylboronic acids in refluxing toluene .
  • Mannich Reactions : Piperidine or substituted benzyl groups are added via aminoalkylation, as demonstrated in the synthesis of acetylcholinesterase inhibitors, where 2-chloro-9H-purin-6-amine derivatives were functionalized with benzyl-piperidine moieties .
  • Acid Activation : The acetic acid side chain is often introduced via esterification or coupling reactions with protected glycine derivatives, followed by deprotection .

(Basic) How can the structural identity and purity of this compound be confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the piperidinyl proton signals appear between δ 1.5–3.5 ppm, while the purine C2-Cl group deshields adjacent protons .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve crystal structures, particularly for verifying stereochemistry and bond angles (e.g., dihedral angles between purine and piperidine rings) .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>98%) is confirmed using reverse-phase C18 columns with UV detection at 254 nm, as described in acetylcholinesterase inhibitor studies .

(Basic) What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Acute Toxicity : Classified under GHS06 (H301: Toxic if swallowed). Use fume hoods, nitrile gloves, and lab coats.
  • Storage : Store at 2–8°C in inert atmospheres (e.g., argon) to prevent decomposition .
  • Emergency Protocols : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. In case of ingestion, administer activated charcoal and seek immediate medical attention .

(Advanced) What strategies are effective in optimizing the acetylcholinesterase (AChE) inhibitory activity of derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Modification : Replacing the piperidine group with bulkier substituents (e.g., benzyl-piperidine) enhances AChE binding, as shown in derivatives with >10% inhibition at 100 μM .
    • Chlorine Retention : The 2-chloro group on the purine ring is critical for π-π stacking with aromatic residues in the AChE active site. Removal reduces activity by >50% .
  • Bioisosteric Replacement : Substituting the acetic acid moiety with phosphonate groups (e.g., diisopropyl phosphonate derivatives) improves metabolic stability without sacrificing affinity .

(Advanced) How can structural data resolve discrepancies in biological activity across assays?

Methodological Answer:

  • Orthogonal Assays : Combine enzymatic (e.g., AChE inhibition ) and cellular assays (e.g., adenosine receptor agonism ) to validate target specificity.
  • Crystallographic Analysis : X-ray structures of ligand-receptor complexes (e.g., adenosine A₂A receptor binding) identify key interactions (e.g., hydrogen bonds with Thr88 or hydrophobic contacts with Phe168) that explain potency variations .
  • Molecular Dynamics (MD) Simulations : Track conformational changes in the purine scaffold under physiological conditions to rationalize divergent IC₅₀ values .

(Advanced) What computational methods are used to predict interactions with adenosine receptors?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions. For example, the 2-chloro group forms halogen bonds with A₂A receptor residues, while the piperidine nitrogen hydrogen-bonds with Glu169 .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon substituent modification (e.g., replacing chlorine with fluorine alters ΔG by ~1.2 kcal/mol) .
  • Pharmacophore Modeling : Identifies essential features (e.g., purine core, chloro substituent, and carboxylic acid) for agonist/antagonist activity against adenosine subtypes .

(Advanced) What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Twinned Data : Use SHELXL with the TWIN and BASF commands to refine twinned crystals. For example, high-resolution (<1.0 Å) data improves the reliability of twin-law determination .
  • Disorder Modeling : For flexible side chains (e.g., the acetic acid group), apply PART instructions and occupancy refinement to resolve overlapping electron densities .
  • Validation Tools : RESTRAIN in SHELXL ensures geometric parameters (e.g., bond lengths, angles) align with Engh-Huber standards, reducing R-factor discrepancies .

(Advanced) How can metabolic stability be improved for in vivo studies?

Methodological Answer:

  • Prodrug Design : Convert the acetic acid to methyl ester prodrugs, which are hydrolyzed in vivo to the active form. This increases oral bioavailability by ~30% .
  • Isotopic Labeling : Introduce deuterium at metabolically vulnerable positions (e.g., α to the carbonyl group) to slow CYP450-mediated degradation .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the piperidine nitrogen, enhancing plasma half-life from 2 to 12 hours in rodent models .

(Basic) What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI+) with m/z 281.7 ([M+H]⁺) for detection. Limit of quantification (LOQ) is ~10 ng/mL in plasma .
  • UV-Vis Spectroscopy : Quantify purity via absorbance at 265 nm (ε = 12,500 M⁻¹cm⁻¹) in methanol .

(Advanced) How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Chlorine at C2 activates the purine ring for Suzuki coupling by lowering the LUMO energy, increasing reaction rates by 2–3 fold .
  • Steric Effects : Bulky groups (e.g., tert-butyl) at C6 reduce Pd catalyst efficiency. Switch to Buchwald-Hartwig conditions (XPhos Pd G3) to mitigate steric hindrance .
  • Solvent Optimization : Use toluene for electron-deficient arylboronic acids and DMF for electron-rich analogs to balance solubility and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.